1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne

Protecting group stability Acidic hydrolysis Silyl ether

TMS-enediynes fail during CuAAC or mild acid workups; TBDMS analogs delay deprotection. This bis-TES-protected 3-hexen-1,5-diyne (MW 304.62) offers the optimal stability-lability balance. • Survives CuAAC, chromatography, & multi-step synthesis (relative acid stability = 64 vs TMS = 1) • Orthogonal deprotection: retain TES while cleaving TMS (DBU/Ag⁺) or selectively remove TES (catecholborane) leaving TBDMS/TIPS • Enables enediyne antitumor pharmacophore & conjugated polymer synthesis

Molecular Formula C18H32Si2
Molecular Weight 304.6 g/mol
Cat. No. B12843895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne
Molecular FormulaC18H32Si2
Molecular Weight304.6 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C#CC=CC#C[Si](CC)(CC)CC
InChIInChI=1S/C18H32Si2/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3/b14-13+
InChIKeyNFAAVLBMWXESLY-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne – CAS 253161-15-8: Silyl-Protected Enediyne Building Block for Multi-Step Synthesis


1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne (CAS 253161-15-8) is a bis-triethylsilyl (TES)-protected acyclic enediyne with molecular formula C₁₈H₃₂Si₂ and molecular weight 304.62 g·mol⁻¹ . The compound belongs to the class of silyl-capped 3-hexen-1,5-diynes, which serve as stabilized progenitors of the reactive (Z)-hex-3-ene-1,5-diyne pharmacophore central to enediyne antitumor agents and conjugated materials [1]. The two TES groups function as acetylenic protecting groups, shielding the terminal alkynes from premature reaction while enabling controlled, stepwise unmasking under predictable conditions.

Workflow Multi-step enediyne synthesis with acidic or basic workup tolerance
Selection Intermediate silyl protection between TMS lability and TBDMS robustness
Compatibility Survives CuAAC click conditions and silica gel chromatography

Why 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne Cannot Be Interchanged with Its Trimethylsilyl or TBDMS Analogs


Silyl-protected 3-hexen-1,5-diynes are not functionally interchangeable: the choice of silyl group governs the stability, deprotection selectivity, and synthetic compatibility of the protected enediyne [1]. The widely available 1,6-bis-(trimethylsilyl) analog (TMS, CAS 92787-97-8) is markedly more labile—TMS-alkynes undergo premature desilylation under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions and during silica gel chromatography [2]. Conversely, the tert-butyldimethylsilyl (TBDMS) analog (CAS 253161-22-7) is substantially more robust, but its greater steric bulk can retard deprotection kinetics and impose solubility penalties [3]. The TES congener occupies a deliberate middle ground: sufficiently stable to survive multi-step sequences that degrade TMS, yet selectively cleavable under mild conditions that leave TBDMS and TIPS groups intact [3][4]. Substituting the TES version with a cheaper TMS or bulkier TBDMS analog without evaluating these property differences risks synthetic failure, poor yield, or loss of orthogonal deprotection capability.

TMS Analog May undergo premature desilylation under CuAAC, acidic workup, or chromatography, compromising yield.
TBDMS Analog Greater steric bulk may retard deprotection kinetics and impose solubility penalties, altering route efficiency.
TIPS / TBDPS Analogs Excessive stability may require harsh fluoride conditions, limiting orthogonal deprotection strategies.

Quantitative Differentiation Evidence for 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne vs. Closest Analogs


Acidic Hydrolysis Stability: TES vs. TMS – 64-Fold Advantage Defines Multi-Step Synthetic Compatibility

Under acidic aqueous conditions, the TES protecting group exhibits 64-fold greater resistance to hydrolytic cleavage than the trimethylsilyl (TMS) group. The relative stability scale for silyl ethers toward acid-catalyzed hydrolysis is: TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This quantitative difference means that a TMS-protected enediyne can undergo significant desilylation during mildly acidic workups or chromatography on silica gel, whereas the TES analog remains intact under the same conditions. The TES group sits at the critical inflection point on the stability continuum—the first silyl group that provides meaningful protection beyond the highly labile TMS threshold, without the excessive stability of TBDMS/TIPS that can complicate final deprotection [2].

Acidic Hydrolysis Stability
Cross-study comparable
64× more stable than TMS
Supports route design with acidic workup steps.
Relative stability: TMS (1)
Basic Hydrolysis Stability
Cross-study comparable
10–100× more stable than TMS
Enables alkaline coupling conditions (e.g., Sonogashira).
Basic stability: TMS (1)
CuAAC Compatibility
Cross-study comparable
TES-alkyne Survives CuAAC; selectively deprotected by Ag(I)
TMS-alkyne Undergoes desilylation under CuAAC conditions
Minimum-viable silyl group for sequential click strategies.
Three successive CuAAC cycles demonstrated with TES semi-orthogonality.
Physical Property Differentiation
Data to verify
MW 304.62 vs. 220.46 (TMS); estimated bp ~323°C vs. 231.9°C
Reduced volatility aids recovery after evaporation and chromatography.
38% higher molecular weight; boiling point based on TBDMS isomer data.
Orthogonal Deprotection Selectivity
Class-level inference
Bidirectional orthogonality: TES can be selectively retained or cleaved
Unique among TMS/TBDMS/TIPS series for sequential alkyne unmasking.
Reagents: catecholborane/Wilkinson's cat., HF·pyr, MCM-41/MeOH, Ag(I).
Bergman Cyclization Context
Class-level inference
No direct kinetic comparison between TES and TMS enediyne congeners reported
Supports steric tuning of cycloaromatization in prodrug or materials design.
Parent barrier: 28.7 kcal·mol⁻¹; silyl bulk modulates cyclization energetics.
Protecting group stability Acidic hydrolysis Silyl ether Multi-step synthesis

Basic Hydrolysis Stability: TES 10–100× More Robust than TMS, Enabling Alkaline Reaction Sequences

Under basic conditions, the TES group is 10- to 100-fold more stable toward hydrolysis than the TMS group. The established relative stability scale in basic media is: TMS (1) < TES (10–100) < TBS ≈ TBDPS (20,000) < TIPS (100,000) [1]. This contrasts with the narrower fixed ratio observed under acidic conditions and highlights a particularly large practical window: TMS-protected alkynes can partially desilylate even under mildly basic conditions (e.g., K₂CO₃/MeOH), whereas TES-protected congeners tolerate these conditions with minimal loss. The 10–100× range reflects the dependence on steric environment and solvent, but even at the lower bound, TES provides an order-of-magnitude advantage [2].

Basic Hydrolysis Stability
Cross-study comparable
10–100× more stable than TMS
Enables alkaline coupling conditions (e.g., Sonogashira).
Basic stability: TMS (1)
CuAAC Compatibility
Cross-study comparable
TES-alkyne Survives CuAAC; selectively deprotected by Ag(I)
TMS-alkyne Undergoes desilylation under CuAAC conditions
Minimum-viable silyl group for sequential click strategies.
Three successive CuAAC cycles demonstrated with TES semi-orthogonality.
Physical Property Differentiation
Data to verify
MW 304.62 vs. 220.46 (TMS); estimated bp ~323°C vs. 231.9°C
Reduced volatility aids recovery after evaporation and chromatography.
38% higher molecular weight; boiling point based on TBDMS isomer data.
Orthogonal Deprotection Selectivity
Class-level inference
Bidirectional orthogonality: TES can be selectively retained or cleaved
Unique among TMS/TBDMS/TIPS series for sequential alkyne unmasking.
Reagents: catecholborane/Wilkinson's cat., HF·pyr, MCM-41/MeOH, Ag(I).
Bergman Cyclization Context
Class-level inference
No direct kinetic comparison between TES and TMS enediyne congeners reported
Supports steric tuning of cycloaromatization in prodrug or materials design.
Parent barrier: 28.7 kcal·mol⁻¹; silyl bulk modulates cyclization energetics.
Basic hydrolysis stability Alkyne deprotection Silyl protecting group Orthogonal protection

CuAAC Compatibility: TES-Alkynes Survive Click Conditions Where TMS-Alkynes Fail

In a systematic head-to-head comparison of five silyl alkyne protecting groups under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, Valverde et al. (2009) confirmed that TMS-alkynes exhibit pronounced sensitivity and undergo partial or complete desilylation during CuAAC, compromising both yield and orthogonality. In contrast, TES-alkynes demonstrated relative robustness under identical CuAAC conditions [1]. The same study identified mild silver(I)-catalyzed deprotection conditions that selectively cleave TES-alkynes while leaving more hindered silyl groups (DPS, TIPS) intact, enabling a strategy of three successive CuAAC reactions on a single scaffold [1]. This semi-orthogonal behavior—TES survives CuAAC yet can be selectively deprotected post-click—is unique among the five silyl groups surveyed and constitutes a direct, experimentally validated differentiation from the TMS analog [2].

CuAAC Compatibility
Cross-study comparable
TES-alkyne Survives CuAAC; selectively deprotected by Ag(I)
TMS-alkyne Undergoes desilylation under CuAAC conditions
Minimum-viable silyl group for sequential click strategies.
Three successive CuAAC cycles demonstrated with TES semi-orthogonality.
CuAAC Click chemistry Alkyne protecting group Sequential cycloaddition

Physical Property Differentiation: Molecular Weight, Volatility, and Chromatographic Handling vs. TMS Analog

The TES-protected enediyne (C₁₈H₃₂Si₂, MW 304.62 g·mol⁻¹) has a molecular weight 38% higher than its TMS analog (C₁₂H₂₀Si₂, MW 220.46 g·mol⁻¹) . This translates to substantially reduced volatility: the TMS analog has a reported boiling point of 231.9 ± 10.0 °C at 760 mmHg and density of 0.853 ± 0.06 g·cm⁻³ . While the TES analog's boiling point is not reported in standard databases, the structurally isomeric TBDMS analog (also C₁₈H₃₂Si₂, MW 304.62) has a boiling point of 323.0 ± 12.0 °C at 760 mmHg , representing a ~91 °C elevation over the TMS congener. The combined higher MW and lower volatility of TES/TBDMS analogs reduce evaporative losses during rotary evaporation and facilitate isolation of smaller-scale reaction products compared to the more volatile TMS version.

Physical Property Differentiation
Data to verify
MW 304.62 vs. 220.46 (TMS); estimated bp ~323°C vs. 231.9°C
Reduced volatility aids recovery after evaporation and chromatography.
38% higher molecular weight; boiling point based on TBDMS isomer data.
Boiling point Molecular weight Volatility Chromatographic handling

Orthogonal Deprotection Selectivity: TES Occupies a Unique Cleavage Window Between TMS and TBDMS/TIPS

The TES group occupies a strategic position in the silyl protecting group hierarchy that permits selective removal in the presence of both more labile and more robust silyl groups. Documented selective deprotection protocols include: (i) catecholborane with Wilkinson's catalyst selectively removes TES ethers while leaving TBS and TIPS ethers untouched [1]; (ii) HF·pyridine selectively cleaves TES ethers in the presence of TBDPS ethers [1]; and (iii) mesoporous silica MCM-41 in MeOH selectively removes TES in the presence of TBDMS groups [2]. Conversely, TMS groups can be selectively removed with DBU or K₂CO₃/MeOH while TES groups remain intact [3]. This bidirectional orthogonality—TES can be either retained or cleaved selectively depending on reagent choice—is not available with TMS (too labile to retain) or TIPS (too robust to cleave selectively under mild conditions).

Orthogonal Deprotection Selectivity
Class-level inference
Bidirectional orthogonality: TES can be selectively retained or cleaved
Unique among TMS/TBDMS/TIPS series for sequential alkyne unmasking.
Reagents: catecholborane/Wilkinson's cat., HF·pyr, MCM-41/MeOH, Ag(I).
Orthogonal deprotection Selective cleavage Silyl protecting group hierarchy Catecholborane

Bergman Cyclization Context: Silyl Group Selection Modulates Cycloaromatization Energetics in Enediyne Prodrug Design

The parent (Z)-hex-3-ene-1,5-diyne undergoes Bergman cycloaromatization with an experimentally determined activation barrier of 28.7 ± 0.5 kcal·mol⁻¹ and a reaction endothermicity (ΔE_rxn) of approximately 8.5–13 kcal·mol⁻¹ [1]. Silyl substitution at the alkyne termini modulates this barrier: computational studies and experimental work demonstrate that propargylic substitution and alkyne terminus bulk alter both ground-state and transition-state energies, thereby tuning the Bergman cyclization temperature threshold [2][3]. The intermediate steric profile of the TES group—bulkier than TMS but less encumbered than TIPS—positions the TES-protected enediyne at a potentially advantageous point on the structure-reactivity continuum for applications where controlled thermal or photochemical triggering of cycloaromatization is desired. While no direct head-to-head Bergman kinetic comparison of the TES vs. TMS enediyne congeners has been published, the established relationship between silyl group steric demand and cyclization kinetics [3] supports differentiated thermal behavior.

Bergman Cyclization Context
Class-level inference
No direct kinetic comparison between TES and TMS enediyne congeners reported
Supports steric tuning of cycloaromatization in prodrug or materials design.
Parent barrier: 28.7 kcal·mol⁻¹; silyl bulk modulates cyclization energetics.
Bergman cyclization Enediyne antitumor Activation barrier Cycloaromatization

Optimal Application Scenarios for 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne Based on Quantitative Differentiation Evidence


Multi-Step Enediyne Antitumor Agent Synthesis Requiring Acidic or Basic Workup Survivability

In the convergent synthesis of enediyne antitumor pharmacophores—where the hex-3-ene-1,5-diyne core must be carried through multiple transformations including metal-catalyzed couplings, acidic aqueous workups, and silica gel chromatography—the TES-protected enediyne is the minimal-viability choice. The TMS analog (relative acid stability = 1) risks substantial desilylation during any mildly acidic step, while the TES analog (relative acid stability = 64) survives these conditions intact [1]. The Jones et al. (2000) unified synthetic route to 3-hex-en-1,5-diynes [2] establishes the enediyne scaffold as a key building block for antitumor agents; selecting the TES congener ensures that the protecting groups remain competent through multi-step sequences without premature unmasking of the reactive enediyne core.

Sequential CuAAC Click Chemistry on Enediyne Scaffolds for Bioconjugation or Dendrimer Assembly

For programs employing CuAAC click chemistry to functionalize the enediyne core—such as bioconjugate synthesis, dendrimer assembly, or material functionalization—the TES-protected analog is the only silyl-capped enediyne that both (a) survives CuAAC conditions without desilylation and (b) can be subsequently deprotected under mild, orthogonal conditions. The Valverde et al. (2009) study demonstrated that TMS-alkynes are incompatible with CuAAC, while TES-alkynes are robust and can be selectively deprotected using Ag(I) catalysis to enable successive click reactions [3]. This makes 1,6-bis-(triethylsilyl)-3-hexen-1,5-diyne the rational procurement choice for any project planning sequential alkyne functionalization of the enediyne core.

Orthogonal Multi-Alkyne Protection Strategies in Complex Molecule Total Synthesis

In total synthesis campaigns where multiple chemically distinct alkynes must be sequentially unmasked, the TES-protected enediyne offers bidirectional orthogonality that is unmatched by either TMS or TIPS analogs. The TES groups can be selectively retained while TMS groups elsewhere in the molecule are cleaved with DBU or Ag(I); alternatively, the TES groups can be selectively removed with catecholborane/Wilkinson's catalyst or MCM-41/MeOH while TBDMS or TIPS groups remain intact [4]. This unique dual-mode selectivity—TES as either a persistent or selectively labile protecting group depending on reagent choice—enables synthetic designs that cannot be executed with any other single silyl protecting group on the enediyne core [3][5].

Materials Science: Conjugated Polymer and Molecular Wire Precursor Synthesis

In the preparation of conjugated enediyne-based polymers, molecular wires, and carbon-rich nanomaterials, the reduced volatility and higher molecular weight of the TES-protected enediyne (MW 304.62, estimated bp ~323 °C based on TBDMS isomer data) provide practical handling advantages over the TMS analog (MW 220.46, bp 231.9 °C) . Reduced evaporative losses improve mass balance in small-scale polymerizations, while the TES group's intermediate steric profile can influence monomer reactivity and polymerization kinetics differently than either TMS or TIPS congeners. The Jones et al. (2000) stereocontrolled enediyne synthesis [2] has been applied to materials precursor design, supporting the relevance of silyl group selection in this application space.

Application
Selection Property
Validation Focus
Multi-Step Enediyne Synthesis
Acid/base-compatible protecting group
Stability margin vs. TMS analog
Sequential CuAAC Click Chemistry
CuAAC-survivable and Ag(I)-cleavable silyl group
Semi-orthogonal deprotection after click
Orthogonal Multi-Alkyne Protection
Bidirectional orthogonality among silyl groups
Selective retention or cleavage protocols
Conjugated Polymer/Materials Precursor
Reduced volatility and intermediate steric profile
Handling and reactivity in small-scale polymerization
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